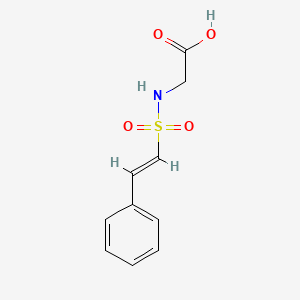

(2-Phenyl-ethenesulfonylamino)-acetic acid

Description

Contextualization within Sulfonamide and Acetic Acid Derivatives

Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone of medicinal chemistry, famously known for the first generation of antibacterial drugs. nih.gov Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This broad bioactivity stems from the ability of the sulfonamide group to mimic the p-aminobenzoic acid (PABA) structure, inhibiting essential metabolic pathways in bacteria, or to bind to the active sites of various enzymes. nih.gov

Similarly, acetic acid derivatives are ubiquitous in nature and pharmacology. The carboxylic acid group imparts crucial properties such as water solubility and the ability to form hydrogen bonds, which are vital for molecular recognition in biological systems. When incorporated into larger molecules, the acetic acid moiety can serve as a handle for further chemical modifications or as a key interacting group with biological targets. The conjugation of sulfonamides with amino acids like glycine (B1666218) (aminoacetic acid) has been a strategy to create novel structures with potentially enhanced or new pharmacological profiles. nih.gov

Significance of Ethene and Phenyl Moieties in Organic Chemistry

The (2-phenyl-ethene) or styryl group is a significant structural motif in organic chemistry. The vinyl linker, or ethene group, provides conformational rigidity and specific spatial arrangements to the molecule. The presence of a double bond also offers a site for various chemical reactions and can be crucial for binding to target proteins. The phenyl group, a simple aromatic ring, is a fundamental building block in countless natural and synthetic compounds. It can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity.

The combination of the phenyl and ethene groups in the styryl moiety can confer important electronic and steric properties to a molecule. The extended conjugation of the phenyl ring with the double bond can influence the molecule's reactivity and its spectroscopic properties. In the context of biologically active molecules, the styryl group is found in a variety of natural products with interesting pharmacological activities.

Rationale for Academic Investigation of (2-Phenyl-ethenesulfonylamino)-acetic Acid

The academic investigation of this compound is driven by the principle of molecular hybridization, where known bioactive fragments are combined to create new chemical entities with potentially synergistic or novel properties. The rationale for studying this specific compound can be broken down as follows:

Exploring New Chemical Space: The unique combination of a styrenesulfonyl group with an amino acid offers a novel molecular scaffold that is underexplored.

Potential for Biological Activity: Given the well-documented bioactivities of sulfonamides and the presence of the styryl moiety in other bioactive compounds, there is a strong rationale to hypothesize that this compound and its derivatives could exhibit interesting pharmacological effects. Research into related sulfonamide-bearing compounds has shown inhibitory activity against various enzymes.

Structure-Activity Relationship (SAR) Studies: This molecule can serve as a parent compound for the synthesis of a library of derivatives. By systematically modifying the phenyl ring, the amino acid portion, or the ethene linker, researchers can establish structure-activity relationships, providing valuable insights into the molecular features required for a specific biological effect.

Overview of Key Research Areas and Methodologies

The investigation of this compound typically involves a multidisciplinary approach, encompassing synthesis, characterization, and biological evaluation.

Synthesis: The preparation of this compound would likely involve the reaction of 2-phenylethene-1-sulfonyl chloride with glycine or its ester, a common method for forming sulfonamides. nih.gov The synthesis of related (E)-5-[5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamides has been achieved through Wittig reactions to create the vinyl linkage, followed by further chemical transformations. nih.gov

Characterization: Once synthesized, the structure and purity of the compound are confirmed using a suite of analytical techniques. These methodologies are crucial for unequivocally identifying the molecule and ensuring its suitability for further studies.

Table 1: Common Spectroscopic and Analytical Methods for Characterization

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as the sulfonamide (-SO₂NH-), carboxylic acid (-COOH), and the carbon-carbon double bond (C=C). |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. |

| X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the precise three-dimensional arrangement of atoms in the molecule. |

Biological Evaluation: A primary focus of research on this compound would be to assess its biological activity. This involves a range of in vitro and potentially in vivo assays. For example, based on the activities of related sulfonamides, researchers might screen this compound for its ability to inhibit specific enzymes, such as carbonic anhydrases or proteases. The results of these evaluations, often expressed as IC₅₀ values (the concentration of an inhibitor where the response is reduced by half), are critical for determining the compound's potency and potential as a lead for drug discovery.

Table 2: Illustrative Biological Activities of Related Sulfonamide Derivatives

| Compound Class | Biological Target/Activity | Reported Potency (Example) |

| Benzenesulfonamides | Carbonic Anhydrase Inhibition | Kᵢ values in the nanomolar range |

| Phenylacetic Acid Sulfonamides | Cyclooxygenase (COX) Inhibition | IC₅₀ values in the micromolar range |

| Styryl Sulfonamides | Anticancer Activity | IC₅₀ values against various cancer cell lines |

Note: This table presents generalized data for related compound classes to illustrate the potential areas of biological investigation for this compound. Specific values for the title compound are not available in the public domain.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-2-phenylethenyl]sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)8-11-16(14,15)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENSSPRDYYRKBA-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Phenyl Ethenesulfonylamino Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, the connectivity of atoms and the spatial relationships between different parts of the molecule can be established.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Phenyl-ethenesulfonylamino)-acetic acid is expected to show distinct signals for the aromatic protons of the phenyl group, the vinyl protons of the ethenesulfonyl moiety, the methylene (B1212753) protons of the acetic acid group, and the amine proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group and the carboxylic acid. Spin-spin coupling between adjacent protons would provide valuable information about the connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the vinyl carbons, and the methylene carbon. The chemical shifts of these carbons provide insight into the electronic structure of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2-7.5 (m) | 125-140 |

| Ethenyl-H | 6.5-7.0 (d) | 130-145 |

| Methylene-H | 4.0 (s) | 50-60 |

| Amine-H | 8.0 (br s) | - |

Note: This is a hypothetical representation of expected NMR data.

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for instance, confirming the coupling between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the methylene group and the protonated carbons of the phenyl and ethenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the phenyl group to the ethenesulfonyl moiety and the sulfonyl group to the amino acid portion.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to determine the stereochemistry around the double bond (E/Z isomerism).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, and the C=C stretch of the ethenyl and phenyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon-carbon double bonds, which often give strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Sulfonamide) | 3200-3300 |

| C=O (Carboxylic Acid) | 1700-1725 |

| S=O (Sulfonyl) | 1300-1350 (asym), 1140-1160 (sym) |

Note: These are generalized expected frequency ranges.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely involve cleavage of the sulfonamide bond and loss of the carboxylic acid group, providing further confirmation of the structure.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

If the molecule were chiral, for example, if a chiral center was introduced, chiroptical techniques such as Circular Dichroism (CD) would be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the stereochemistry of chiral molecules. For the parent compound, which is achiral, this technique would not be applicable.

Computational Chemistry and Molecular Modeling of 2 Phenyl Ethenesulfonylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of (2-Phenyl-ethenesulfonylamino)-acetic acid. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution, orbital energies, and molecular properties, which are crucial for understanding the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Studies on Conformation and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the conformational preferences and energetics of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in mapping its potential energy surface and identifying stable conformers.

The molecule's conformational flexibility arises from several rotatable bonds, primarily around the sulfonamide linkage (C-S-N-C) and the bonds connecting the phenyl and acetic acid moieties. DFT studies on analogous N-arylsulfonamides have revealed significant rotational barriers around the S-N bond, often in the range of 10 to 20 kcal/mol. core.ac.ukresearchgate.net These barriers are attributed to the delocalization of the nitrogen lone pair into the sulfonyl group, imparting a degree of double-bond character to the S-N bond. For this compound, DFT calculations would likely predict a preference for a staggered conformation around the S-N bond to minimize steric hindrance between the phenyl ring and the acetic acid group.

Furthermore, the orientation of the phenyl ring relative to the vinyl group and the conformation of the acetic acid side chain are critical. DFT calculations can elucidate the relative energies of different conformers, providing insights into the most populated states at a given temperature. For instance, in related benzenesulfonamides, the amino group of the sulfonamide often lies perpendicular to the benzene (B151609) plane in the most stable conformation. nih.gov

The following table illustrates hypothetical relative energies of key conformers of this compound as would be predicted by DFT calculations.

| Conformer | Dihedral Angle (C=C-S-N) | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 180° (anti-periplanar) | 2.5 |

| B | 180° (anti-periplanar) | 180° (anti-periplanar) | 0.0 |

| C | 90° (syn-clinal) | 60° (syn-clinal) | 5.8 |

| D | 180° (anti-periplanar) | 60° (syn-clinal) | 4.2 |

Ab Initio Methods for High-Accuracy Calculations

For properties that demand higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for key molecular properties.

A critical property of this compound that can be accurately predicted using high-level ab initio calculations is its acidity (pKa). The molecule possesses two acidic protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. Ab initio calculations, often in conjunction with a continuum solvation model, can predict the pKa values of these groups with high accuracy. semnan.ac.irrsc.orgnih.govnih.govresearchgate.net For instance, studies on similar sulfonamides have shown that the pKa of the sulfonamide proton is highly sensitive to the electronic nature of the substituents. nih.gov The presence of the electron-withdrawing phenyl-ethenesulfonyl group is expected to increase the acidity of the N-H proton compared to simple alkylsulfonamides.

High-accuracy ab initio calculations can also be used to determine bond dissociation energies (BDEs), providing insights into the molecule's stability and potential degradation pathways. For example, the BDE of the S-N bond or the C-S bond could be calculated to assess the molecule's thermal stability.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations provide valuable information on the intrinsic properties of a molecule in the gas phase, its behavior in solution can be significantly different. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamics of this compound in a solvent environment, typically water. nih.govmdpi.com

MD simulations model the atomic motions of the solute and solvent molecules over time, governed by a classical force field. By simulating the system for nanoseconds to microseconds, one can observe the full range of accessible conformations and the transitions between them. For this compound, MD simulations in water would reveal the influence of solvent interactions on its conformational preferences. The polar carboxylic acid and sulfonamide groups will form hydrogen bonds with water molecules, which can stabilize or destabilize certain gas-phase conformers. nih.govmdpi.com

The flexibility of the molecule can be quantified by calculating root-mean-square fluctuations (RMSF) of atomic positions. Furthermore, the simulations can provide information on the solvation structure around the molecule, such as the radial distribution functions of water molecules around the polar groups. pku.edu.cnresearchgate.netosti.govmdpi.comresearchgate.netmdpi.com This can be crucial for understanding its solubility and transport properties. The energy landscape of the molecule in solution can be mapped, revealing the free energy differences between conformational states. nih.govmdpi.comresearchgate.net

In Silico Ligand-Receptor Docking Studies (Conceptual interactions, without specific biological activity claims)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. While no specific biological activity is claimed for this compound, conceptual docking studies can be performed to explore its potential interaction patterns with various types of protein active sites.

The structural features of this compound, namely the sulfonamide group and the carboxylic acid, are common pharmacophores in many drug molecules. The sulfonamide moiety is a well-known zinc-binding group, and therefore, conceptual docking into the active site of zinc-containing enzymes like carbonic anhydrases or matrix metalloproteinases could be insightful. nih.govnih.gov Such studies would likely show the sulfonamide nitrogen and one of the sulfonyl oxygens coordinating with the zinc ion.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. The phenyl ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. The vinyl group could also participate in van der Waals interactions. A hypothetical docking pose might involve a combination of these interactions, for example:

Zinc chelation: The sulfonamide group binding to a catalytic zinc ion.

Hydrogen bonding: The carboxylic acid interacting with a polar residue like serine or threonine.

Hydrophobic interactions: The phenyl ring situated in a hydrophobic pocket lined with residues such as leucine, isoleucine, or valine.

These conceptual studies can provide valuable hypotheses about the types of receptors the molecule might interact with, guiding future experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egnih.govnih.gov While no biological activity data is available for this compound itself, QSAR models can be hypothetically developed for its derivatives to predict their potential activities.

A QSAR study would involve synthesizing a library of derivatives of this compound with variations in substituents on the phenyl ring or modifications to the acetic acid moiety. These derivatives would then be tested for a specific biological activity. Subsequently, a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be classified as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices that describe the branching of the molecule.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model would have high predictive power, as assessed by internal and external validation techniques.

For derivatives of this compound, a QSAR model might reveal, for instance, that electron-withdrawing substituents on the phenyl ring enhance activity, or that a certain steric bulk is optimal for binding to a hypothetical receptor. Such models are invaluable in guiding the design of new, more potent compounds.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing transition states and reaction intermediates. For this compound, theoretical studies can predict its reactivity in various chemical transformations.

The vinylsulfonamide moiety is an interesting functional group that can participate in several types of reactions. It can act as a Michael acceptor, undergoing conjugate addition of nucleophiles to the β-carbon of the vinyl group. DFT calculations can be used to model the reaction pathway of a Michael addition, for example, with a thiol-containing nucleophile. These calculations would determine the activation energy of the reaction and the structure of the transition state, providing insights into the reaction kinetics and stereoselectivity.

The styrenyl system also allows for the possibility of pericyclic reactions, such as cycloadditions. msu.edursc.orgresearchgate.netyoutube.com For instance, the reaction of the vinyl group with a diene in a Diels-Alder reaction could be investigated computationally. Theoretical calculations would predict whether the reaction is likely to proceed under thermal or photochemical conditions and would identify the preferred regio- and stereochemical outcome. The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, provide a qualitative framework for understanding these reactions, which can be quantitatively explored through high-level calculations. youtube.com

By mapping the potential energy surface for a given reaction, computational chemistry can provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental methods alone.

Structure Activity Relationship Sar Studies on 2 Phenyl Ethenesulfonylamino Acetic Acid and Its Analogues

Investigation of Substituent Effects on the Phenyl Ring

The peripheral phenyl ring of the styrylsulfonamide scaffold serves as a key interaction point with the enzyme's active site, and modifications to this ring have a profound impact on inhibitory activity. SAR studies have systematically explored the introduction of various substituents at different positions of the phenyl ring to probe the electronic and steric requirements for optimal binding.

Early investigations revealed that the nature and position of the substituent are critical. For instance, the introduction of a methoxy (B1213986) group at the para position of the phenyl ring often leads to a significant enhancement in inhibitory potency against several MMPs. This is exemplified by the comparison of the unsubstituted parent compound with its 4-methoxy analogue. It is hypothesized that the electron-donating nature of the methoxy group can favorably influence the electronic properties of the entire molecule, enhancing its interaction with the enzyme's active site.

Conversely, the introduction of bulky or electron-withdrawing groups can have a variable, and sometimes detrimental, effect. The precise impact is highly dependent on the specific MMP subtype being targeted, highlighting the potential for developing selective inhibitors by fine-tuning the phenyl ring substitution pattern.

Influence of Ethene Geometry and Saturation on Molecular Interactions

The majority of potent inhibitors in this class possess an E (trans) configuration for the double bond. This geometry is believed to orient the phenyl ring in a more favorable position for interaction with the S1' pocket of the MMP active site. The corresponding Z (cis) isomers generally exhibit significantly lower activity, suggesting that the rigid and planar nature of the trans-double bond is crucial for maintaining the optimal bioactive conformation.

Furthermore, saturation of the ethene linker to an ethane (B1197151) single bond typically results in a marked decrease in inhibitory potency. This underscores the importance of the rigidity conferred by the double bond in pre-organizing the molecule for effective binding. The flexibility introduced by the single bond in the saturated analogues is thought to lead to a higher entropic penalty upon binding.

Role of the Sulfonylamino Linker in Mediating Interactions

The sulfonylamino linker is a cornerstone of the pharmacophore, playing a multifaceted role in the molecule's interaction with the target enzyme. The sulfonamide group is a well-established zinc-binding group (ZBG) in a multitude of MMP inhibitors. The nitrogen and one of the oxygen atoms of the sulfonamide can coordinate with the catalytic zinc ion in the active site, a key interaction for potent inhibition.

The acidity of the sulfonamide proton is a critical factor. Modifications that alter the pKa of this proton can significantly impact the strength of the zinc chelation and, therefore, the inhibitory activity. The presence of the adjacent ethene bridge and the phenyl ring influences the electronic environment of the sulfonamide, fine-tuning its zinc-binding affinity.

Studies exploring the replacement of the sulfonamide with other linkers have generally resulted in a loss of activity, confirming its essential role in the binding mechanism of this class of inhibitors.

Impact of Acetic Acid Moiety Modifications on Conformational Preferences and Binding

A common and highly effective modification of the acetic acid is its conversion to a hydroxamic acid. Hydroxamic acids are potent zinc-chelating groups and their incorporation often leads to a substantial increase in inhibitory potency against MMPs. This is attributed to their ability to form a strong bidentate coordination with the catalytic zinc ion.

Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles, has also been explored. While these can sometimes mimic the interactions of the carboxylate, they often result in altered potency and selectivity profiles, highlighting the specific requirements of the enzyme's active site. Esterification of the carboxylic acid, which removes the acidic proton and the potential for key ionic interactions, typically leads to a dramatic reduction or complete loss of activity.

Exploration of Stereoisomeric Effects on Molecular Recognition

The introduction of chiral centers into the (2-Phenyl-ethenesulfonylamino)-acetic acid scaffold can lead to stereoisomers with distinct biological activities. Biological systems are inherently chiral, and as such, enzymes often exhibit a high degree of stereoselectivity in their interactions with small molecules.

For instance, if a substituent is introduced that creates a stereocenter, the absolute configuration of that center can profoundly influence how the inhibitor fits into the asymmetric active site of an MMP. One enantiomer may bind with high affinity, while the other may be significantly less active or even inactive. This is because only one enantiomer can achieve the optimal three-dimensional arrangement of its key interacting groups to complement the binding site.

While the parent compound "this compound" is achiral, the principles of stereoselectivity become paramount when considering more complex analogues designed to enhance potency and selectivity. These stereoisomeric effects underscore the importance of three-dimensional structure in molecular recognition and provide an avenue for the rational design of more refined and specific inhibitors.

Mechanistic Investigations of 2 Phenyl Ethenesulfonylamino Acetic Acid in Chemical and Biological Contexts

Studies on the Reactivity of the Eethene Group in Chemical Transformations

The ethene group in (2-Phenyl-ethenesulfonylamino)-acetic acid is anticipated to be the primary site of chemical reactivity, largely due to the electron-withdrawing nature of the adjacent sulfonyl group. This polarization renders the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack.

One of the most prominent reactions for this class of compounds is the Michael addition , or conjugate addition, of nucleophiles. The reactivity of vinyl sulfones in Michael additions is well-documented, and they are known to react with a variety of soft nucleophiles, such as thiols, amines, and carbanions. The reaction proceeds via the attack of the nucleophile on the β-carbon of the ethene, leading to the formation of a resonance-stabilized carbanion, which is subsequently protonated to yield the addition product.

The rate of the Michael addition is significantly influenced by the nature of the nucleophile and the substituents on the phenyl ring and the sulfonyl group. For instance, studies on related vinyl sulfones have shown that thiolate anions are potent nucleophiles in this reaction. The reaction is typically second order, being first order in both the vinyl sulfone and the thiolate anion. rsc.org The reactivity of vinyl sulfones has been compared to other Michael acceptors, such as acrylates, with vinyl sulfones generally exhibiting higher reactivity and selectivity towards thiols. rsc.org

A comparative study on the relative rates of Michael additions of 2'-(phenethyl)thiol to various vinyl sulfonyl compounds demonstrated a significant dependence of reactivity on the substituent attached to the sulfonyl group. Phenyl vinyl sulfonate esters were found to be approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides, highlighting the electronic influence on the electrophilicity of the double bond. nih.gov

| Michael Acceptor | Relative Rate of Thiol Addition |

| Phenyl vinyl sulfonate | ~3000 |

| Ethyl vinyl sulfone | ~7 (compared to hexyl acrylate) rsc.org |

| N-benzyl vinyl sulfonamide | 1 |

This table presents a conceptual comparison of reaction rates for Michael additions with different vinyl sulfonyl compounds, based on data from analogous systems.

Beyond Michael additions, the electron-deficient nature of the ethene group also makes it susceptible to other nucleophilic additions and cycloaddition reactions. However, electrophilic additions, which are characteristic of electron-rich alkenes, are generally disfavored for this compound due to the deactivating effect of the sulfonyl group. wikipedia.orglibretexts.orgbyjus.comchemguide.co.ukyoutube.com

Mechanisms of Potential Enzyme Inhibition or Activation (General theoretical models)

The structural features of this compound suggest its potential as an enzyme inhibitor. The vinyl sulfonyl moiety can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in an enzyme's active site, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. This irreversible covalent modification can lead to potent and long-lasting enzyme inhibition.

A theoretical model for the inhibition of a cysteine protease by this compound would involve the following steps:

Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site. This initial binding is guided by interactions such as hydrogen bonding involving the sulfonamide and carboxylate groups, and hydrophobic interactions with the phenyl ring.

Covalent Modification: Once positioned in the active site, a nucleophilic cysteine residue attacks the electrophilic β-carbon of the vinyl group, forming a covalent thioether bond. This step is often the rate-determining step of the inhibition process.

This mechanism is characteristic of irreversible inhibitors , specifically those classified as Michael acceptors. The kinetics of such inhibition would be expected to be time-dependent, with the degree of inhibition increasing over time as more enzyme molecules become covalently modified.

Furthermore, the sulfonamide and carboxylic acid moieties can participate in non-covalent interactions within an enzyme's active site, potentially leading to reversible inhibition . Depending on the specific interactions, the inhibition could be competitive, non-competitive, or uncompetitive. For instance, if the inhibitor binds to the same site as the substrate, it would act as a competitive inhibitor. If it binds to an allosteric site, it could be a non-competitive or uncompetitive inhibitor. youtube.com

Computational modeling and molecular docking are valuable tools for predicting the potential inhibitory activity and mechanism of compounds like this compound. nih.govnih.govacs.orgmdpi.com

| Type of Inhibition | Potential Mechanism for this compound | Key Interacting Moieties |

| Irreversible (Covalent) | Michael addition with a nucleophilic residue (e.g., Cysteine) | Ethene group |

| Reversible (Competitive) | Binding to the active site, competing with the substrate | Phenyl ring, sulfonamide, carboxylic acid |

| Reversible (Non-competitive) | Binding to an allosteric site, altering enzyme conformation | Phenyl ring, sulfonamide, carboxylic acid |

This table outlines theoretical models of enzyme inhibition that could be applicable to this compound.

Pathways of Chemical Degradation and Stability

The chemical stability of this compound is influenced by the stability of its constituent functional groups: the styrenesulfonyl moiety and the N-acylsulfonamide linkage. Two primary degradation pathways are of interest: hydrolysis and photodegradation.

Hydrolysis: The sulfonamide linkage in this compound is generally expected to be stable under neutral and alkaline conditions. Studies on the hydrolysis of various sulfonamides have shown that they are often hydrolytically stable at pH 7 and 9, with half-lives exceeding a year at 25°C. nih.govresearchgate.net However, under acidic conditions, the rate of hydrolysis can increase. The mechanism of acid-catalyzed hydrolysis typically involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom. The stability of N-acylsulfonamides in aqueous buffer at pH 7.4 has been confirmed in other studies, suggesting that spontaneous hydrolysis under physiological conditions would be limited. nih.gov

| pH | General Stability of Sulfonamides |

| 4.0 | Less stable for some sulfonamides nih.govresearchgate.net |

| 7.0 | Generally stable nih.govresearchgate.net |

| 9.0 | Generally stable nih.govresearchgate.net |

This table summarizes the general stability of sulfonamides at different pH values based on literature data for analogous compounds.

Photodegradation: The styrene (B11656) moiety in the molecule makes it susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The photodegradation of polystyrene and other styrene derivatives often proceeds through a free-radical mechanism. UV radiation can lead to the formation of polystyryl radicals, which can then react with oxygen to form peroxy radicals. These reactive species can lead to chain scission and the formation of carbonyl compounds. nih.govlifescienceglobal.com The presence of sensitizers can accelerate this process. lifescienceglobal.com The quantum yield of photodegradation, which is a measure of the efficiency of the process, is wavelength-dependent. rsc.org

The degradation of the styrene portion of this compound could lead to the formation of various photoproducts, potentially altering its biological activity and properties.

Conceptual Analysis of Binding Modes with Biomolecular Targets

The interaction of this compound with biomolecular targets, such as proteins, is governed by a combination of covalent and non-covalent interactions. Molecular docking simulations are a powerful tool for conceptualizing these binding modes. rjb.romdpi.comnih.govnih.govqub.ac.uk

A hypothetical binding mode of this compound within a protein binding pocket could involve the following interactions:

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). The carboxylic acid group is also a potent hydrogen bond donor and acceptor. These groups could form key interactions with polar amino acid residues such as serine, threonine, asparagine, and glutamine, as well as with the peptide backbone.

Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This can form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) and arginine.

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can engage in van der Waals interactions and π-stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Covalent Bonding: As discussed in section 6.2, the vinyl group can form a covalent bond with a nucleophilic residue, leading to irreversible binding.

The specific combination and geometry of these interactions will determine the binding affinity and selectivity of the compound for a particular protein target. X-ray crystallography of protein-ligand complexes provides definitive evidence of these binding modes. nih.govspringernature.comnih.govnih.govnih.govspringernature.comresearchgate.net Structure-activity relationship (SAR) studies, where systematic modifications are made to the inhibitor's structure, can further elucidate the key determinants of binding. nih.govnih.govresearchgate.netmdpi.com

| Type of Interaction | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Sulfonamide (N-H, S=O), Carboxylic Acid (C=O, O-H) | Ser, Thr, Asn, Gln, Peptide Backbone |

| Ionic Interactions | Carboxylate (-COO⁻) | Lys, Arg, His |

| Hydrophobic Interactions | Phenyl Ring | Phe, Tyr, Trp, Leu, Val, Ala |

| Covalent Bonding | Ethene Group | Cys, His, Lys |

This table provides a conceptual overview of the potential binding interactions between this compound and a biomolecular target.

Advanced Applications and Future Research Directions for 2 Phenyl Ethenesulfonylamino Acetic Acid Derivatives

Development as Versatile Building Blocks in Complex Organic Synthesis

The intrinsic reactivity of the vinylsulfonamide and the carboxylic acid functionalities within (2-Phenyl-ethenesulfonylamino)-acetic acid derivatives make them highly attractive as building blocks for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. mdpi.commdpi.comresearchgate.net These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.

The vinylsulfonamide group can act as a Michael acceptor, readily participating in conjugate addition reactions with various nucleophiles. This reactivity allows for the introduction of diverse substituents and the formation of new carbon-heteroatom bonds. Furthermore, the sulfonamide nitrogen and the carboxylic acid group provide handles for subsequent cyclization reactions, leading to the construction of a variety of heterocyclic rings.

One promising avenue of exploration is the use of these derivatives in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The functional groups present in this compound could potentially enable its participation in novel MCRs to generate libraries of structurally diverse heterocyclic compounds for drug discovery screening.

Another key application lies in cascade reactions, where a single starting material undergoes a series of intramolecular transformations to rapidly build molecular complexity. The strategic placement of the reactive vinylsulfonamide and the carboxylic acid could trigger intramolecular cyclizations, rearrangements, or cycloadditions to furnish intricate polycyclic systems. For instance, intramolecular Michael additions of the sulfonamide nitrogen onto the vinyl group, followed by lactamization involving the carboxylic acid, could provide a direct route to substituted piperidinone or other related heterocyclic scaffolds.

| Potential Reaction Type | Key Functional Group Involved | Potential Heterocyclic Product |

| Intramolecular Michael Addition | Vinylsulfonamide | Piperidones, Morpholinones |

| Multicomponent Reactions | Vinylsulfonamide, Carboxylic Acid | Substituted Tetrahydropyridines |

| Cascade Cyclizations | Vinylsulfonamide, Carboxylic Acid | Fused bicyclic lactams |

| Pictet-Spengler type reactions | Amino acid moiety | Tetrahydro-β-carbolines |

The development of synthetic methodologies that leverage the unique reactivity of this compound derivatives will undoubtedly open new avenues for the efficient construction of novel and medicinally relevant heterocyclic compounds.

Design of Molecular Probes for Chemical Biology Studies

The field of chemical biology relies heavily on molecular probes to visualize and perturb biological processes in living systems. The styrenesulfonyl moiety of this compound derivatives offers significant potential for the design of novel molecular probes, particularly those based on bioorthogonal chemistry and fluorescence. ucsd.edu

The vinylsulfonamide group is a known Michael acceptor and can react selectively with nucleophilic residues in proteins, such as cysteine. This reactivity can be harnessed to develop covalent probes for activity-based protein profiling (ABPP), a powerful technique for studying enzyme function in complex biological samples. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the this compound scaffold, researchers can create probes that irreversibly label specific classes of enzymes, allowing for their detection and quantification.

Furthermore, the styryl group can be modified to incorporate fluorophores, leading to the development of fluorescent probes for cellular imaging. The fluorescence properties of these probes could be designed to be sensitive to the local environment, such as polarity or pH, providing insights into the cellular milieu. Additionally, the amino acid portion of the molecule can be used to introduce targeting moieties that direct the probe to specific organelles or cell types.

| Probe Type | Targeting Principle | Potential Application |

| Activity-Based Protein Probe | Covalent modification of active site residues | Enzyme activity profiling |

| Fluorescent Probe | Intrinsic fluorescence of a modified styryl group | Cellular imaging of specific ions or pH |

| Bioorthogonal Probe | Reaction with a bioorthogonal partner | In vivo tracking of biomolecules |

Future research in this area will likely focus on the synthesis of a diverse library of this compound-based probes with tailored reactivity, selectivity, and photophysical properties for a wide range of chemical biology applications. ljmu.ac.uk

Exploration in Materials Science for Functionalized Polymers or Surfaces

The unique combination of a polymerizable vinyl group and a functional amino acid moiety makes this compound a promising monomer for the synthesis of functionalized polymers. These polymers could find applications in various areas of materials science, including the development of biocompatible materials, functional coatings, and responsive hydrogels.

The vinylsulfonamide group can undergo radical polymerization to form polymers with pendant sulfonylamino-acetic acid groups. These side chains can impart specific properties to the polymer, such as hydrophilicity, ion-binding capabilities, and pH-responsiveness. For example, polymers bearing carboxylic acid groups are known to exhibit pH-dependent swelling behavior, which can be exploited for the development of smart drug delivery systems.

In addition to polymer synthesis, derivatives of this compound can be used for the surface modification of materials. The carboxylic acid group can be used to anchor the molecule to various substrates, such as metal oxides or amine-functionalized surfaces. The exposed styrenesulfonyl group can then be used for further functionalization, for example, by click chemistry or conjugate addition reactions. This approach could be used to create surfaces with controlled wettability, protein adhesion, or cell-binding properties.

| Material Type | Key Feature | Potential Application |

| Functional Polymer | pH-responsive side chains | Drug delivery, biosensors |

| Surface Coating | Tunable surface energy | Anti-fouling coatings, biocompatible implants |

| Self-Assembled Monolayer | Ordered molecular arrangement | Molecular electronics, biosensing |

The exploration of this compound derivatives in materials science is still in its early stages, but the versatility of this building block suggests a bright future for the development of novel functional materials.

Theoretical Frameworks for Prodrug Design Based on the Acetic Acid Moiety

The presence of a carboxylic acid group in the this compound scaffold makes it an ideal candidate for the development of prodrugs. nih.govresearchgate.net Prodrugs are inactive derivatives of drug molecules that are converted into the active form in the body. The carboxylic acid can be masked with a promoiety that is cleaved by enzymes or chemical hydrolysis to release the parent drug. This approach can be used to improve the solubility, stability, and bioavailability of drugs. rsc.org

Theoretical and computational methods can play a crucial role in the rational design of prodrugs based on the this compound moiety. Quantum chemical calculations can be used to model the hydrolysis of different ester or amide prodrugs, providing insights into their stability and release kinetics. These calculations can help in the selection of the most appropriate promoiety to achieve the desired drug release profile.

Molecular docking and molecular dynamics simulations can be used to predict the interaction of the prodrug with the active site of the target enzyme responsible for its activation. This information can be used to design prodrugs with improved enzyme specificity and activation rates. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of the prodrugs with their physicochemical properties and biological activity, facilitating the optimization of lead compounds.

| Computational Method | Application in Prodrug Design | Predicted Outcome |

| Quantum Chemistry | Modeling of hydrolysis reactions | Drug release rate and stability |

| Molecular Docking | Predicting enzyme-prodrug interactions | Specificity of prodrug activation |

| Molecular Dynamics | Simulating the dynamics of prodrug binding | Understanding the mechanism of activation |

| QSAR | Correlating structure with activity | Guiding the optimization of prodrug candidates |

The integration of these theoretical frameworks into the prodrug design process will enable the development of more effective and safer therapeutics based on the this compound scaffold.

Interdisciplinary Research with Computational and Synthetic Chemistry Approaches

The full potential of this compound derivatives can be best realized through a synergistic approach that combines the strengths of both computational and synthetic chemistry. This interdisciplinary research strategy allows for a more efficient and rational exploration of the chemical space and the development of novel applications.

Computational chemistry can be employed to predict the reactivity, properties, and biological activity of virtual libraries of this compound derivatives. nih.gov For example, virtual screening can be used to identify potential drug candidates by docking large libraries of compounds into the active site of a therapeutic target. The most promising candidates can then be synthesized and evaluated experimentally, saving significant time and resources.

Synthetic chemistry provides the means to create the designed molecules and to develop efficient and scalable synthetic routes. The experimental data obtained from the characterization and biological evaluation of the synthesized compounds can then be used to refine the computational models, leading to a continuous cycle of design, synthesis, and testing.

This integrated approach can be applied to all the areas discussed in this article, from the development of new building blocks for organic synthesis to the design of novel molecular probes and functional materials. The close collaboration between computational and synthetic chemists will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-phenyl-ethenesulfonylamino)-acetic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling 2-phenyl-ethenesulfonyl chloride with glycine derivatives under basic conditions. Key parameters include maintaining a pH of 8–9 (using NaHCO₃ or triethylamine) and controlling temperature (0–5°C) to minimize side reactions. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical . Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) or LC-MS to detect intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- NMR (¹H/¹³C): Confirm the presence of sulfonamide protons (δ 7.3–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for CH₂ adjacent to sulfonamide).

- HPLC : Use a C18 column (acetonitrile/0.1% TFA in H₂O gradient) to assess purity (>95%).

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

- FT-IR : Look for sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

- Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4). If precipitation occurs, consider co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80 at 0.1%). For in vitro studies, ensure final DMSO concentration is ≤0.1% to avoid cellular toxicity .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (PDB database). Parameterize the compound’s sulfonamide and carboxylic acid groups for partial charges (AM1-BCC method). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line FTIR/NIR : Monitor reaction progression in real time.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology.

- Crystallization Control : Seed crystals to ensure uniform particle size distribution.

- Stability Testing : Assess hygroscopicity (TGA/DSC) and photostability (ICH Q1B guidelines) .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the compound’s pharmacokinetic profile?

- Methodological Answer : Synthesize analogs (e.g., 3-fluoro or 4-methyl derivatives) and compare:

- LogP : Measure via shake-flask method (octanol/water partition).

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion.

- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis .

Contradictions and Validation

- Evidence Conflict : While emphasizes glycine derivatives for coupling highlights phenethyl-amino intermediates for sulfonamide formation . Researchers should validate both routes for yield and scalability.

- Analytical Discrepancy : recommends HPLC for purity , whereas uses titration for acetic acid quantification . Cross-validate using orthogonal methods (e.g., NMR + HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.